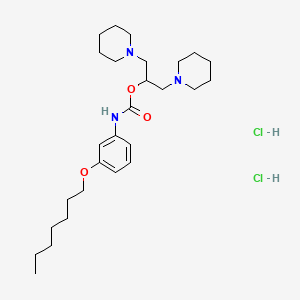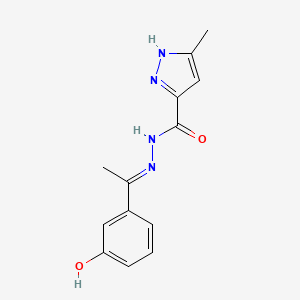![molecular formula C21H18N2OS B11976681 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene](/img/structure/B11976681.png)
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene is a complex organic compound characterized by its unique tricyclic structure. This compound features a naphthalen-1-yloxy group, an 8-thia-4,6-diazatricyclo core, and multiple double bonds, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene typically involves multiple steps, starting with the preparation of the naphthalen-1-yloxy precursor. This precursor is then subjected to a series of reactions, including cyclization and thia-diazatricyclo formation, under controlled conditions. Common reagents used in these reactions include potassium carbonate, tetrabutylammonium iodide, and dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the naphthalen-1-yloxy group, using reagents like sodium methoxide
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce dihydro derivatives. Substitution reactions can lead to various substituted naphthalen-1-yloxy compounds .
Wissenschaftliche Forschungsanwendungen
3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced cell proliferation or altered metabolic pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in β2-adrenergic receptor signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Propranolol: A propanolamine with a naphthalen-1-yloxy group, used as a beta-adrenergic antagonist.
2-(Naphthalen-1-yloxy)-N-phenylacetamide: A compound with potential anticancer properties, particularly as a TRPM4 inhibitor.
N,N-Dimethyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine: Another compound with a naphthalen-1-yloxy group, used in various chemical studies.
Uniqueness
What sets 3-(Naphthalen-1-yloxy)-8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2(7),3,5-tetraene apart is its unique tricyclic structure, which imparts distinct chemical and biological properties. This structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C21H18N2OS |
|---|---|
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
3-naphthalen-1-yloxy-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene |
InChI |
InChI=1S/C21H18N2OS/c1-2-10-16-18(12-3-1)25-21-19(16)20(22-13-23-21)24-17-11-6-8-14-7-4-5-9-15(14)17/h4-9,11,13H,1-3,10,12H2 |
InChI-Schlüssel |
QFTUZEYEALRERF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)OC4=CC=CC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methylpropyl (2E)-2-(4-ethoxy-3-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11976598.png)
![4-methylbenzaldehyde [3-methyl-2,6-dioxo-7-(2-phenoxyethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B11976606.png)
![4-{(E)-[(4-benzyl-1-piperazinyl)imino]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B11976607.png)

![(2E)-2-[(2E)-(furan-2-ylmethylidene)hydrazinylidene]-5-(4-methylbenzyl)-3-(prop-2-en-1-yl)-1,3-thiazolidin-4-one](/img/structure/B11976636.png)

![2-[(3Z)-3-(3-Allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(4-methoxyphenyl)acetamide](/img/structure/B11976641.png)
![4-[(E)-{2-[(2-bromophenyl)carbonyl]hydrazinylidene}methyl]phenyl naphthalene-1-carboxylate](/img/structure/B11976643.png)
![[9-Chloro-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11976648.png)
![9-Chloro-2-(3-methoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11976662.png)

![2-chloro-6,7-bis(4-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11976671.png)
![8-{[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy}-2-methylquinoline](/img/structure/B11976672.png)
![2-methoxy-4-{(E)-[(2-pyrazinylcarbonyl)hydrazono]methyl}phenyl acetate](/img/structure/B11976675.png)
